molecular formula C10H17N3O2 B13629394 Ethyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13629394
M. Wt: 211.26 g/mol
InChI Key: FGEWWVMHMMLQEP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 2-amino-2-methylbutanoic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate
  • 2-Amino-2-methylpropanol
  • 1-Propanol, 2-amino-2-methyl-

Uniqueness

Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-2-methyl-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C10H17N3O2/c1-3-15-9(14)10(2,11)5-8-13-7-4-6-12-13/h4,6-7H,3,5,8,11H2,1-2H3

InChI Key

FGEWWVMHMMLQEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCN1C=CC=N1)N

Origin of Product

United States

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